molecular formula C14H18ClNO2 B13681215 Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride

Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride

Cat. No.: B13681215
M. Wt: 267.75 g/mol
InChI Key: DIWUYJRKTHSHPK-UHFFFAOYSA-N
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Description

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an isoquinoline moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate isoquinoline derivative with a cyclopropane precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate hydrochloride stands out due to its specific spirocyclic structure fused with an isoquinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-8-carboxylate;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-2-17-13(16)10-4-3-5-12-11(10)8-15-9-14(12)6-7-14;/h3-5,15H,2,6-9H2,1H3;1H

InChI Key

DIWUYJRKTHSHPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CNCC3(C2=CC=C1)CC3.Cl

Origin of Product

United States

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